1-(3,4a,5,10b-Tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-4-yl)prop-2-en-1-one
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Description
The compound “1-(3,4a,5,10b-Tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-4-yl)prop-2-en-1-one” is a chalcone derivative . Chalcones are interesting anticancer drug candidates which have attracted much interest due to their unique structure and their extensive biological activity .
Synthesis Analysis
The compound can be synthesized as a pale-yellow solid with a melting point of 138–140 °C . The yield of the synthesis process is around 78% .Molecular Structure Analysis
The molecular structure of the compound can be confirmed through NMR spectroscopy . The compound is a chalcone derivative with a methoxy group .Chemical Reactions Analysis
The compound is a part of a series of tetrahydro-[1,2,4]triazolo[3,4-a]isoquinoline chalcone derivatives . These derivatives have been evaluated for their antifungal activities in vitro .Physical and Chemical Properties Analysis
The compound is a pale-yellow solid with a melting point of 138–140 °C . It is synthesized from acetonitrile .Mechanism of Action
Properties
IUPAC Name |
1-(3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-4-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-2-13(16)15-7-8-17-14-10-5-3-4-6-12(10)18-9-11(14)15/h2-6,11,14H,1,7-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTCKNJTPYZGAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCOC2C1COC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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